[1-(Methylamino)cyclohexyl]methanol hydrochloride
Description
Historical Context and Discovery
The development of [1-(Methylamino)cyclohexyl]methanol hydrochloride emerged from the broader exploration of cyclohexyl-containing amino alcohols in organic synthesis research. While specific historical documentation of its initial synthesis and discovery remains limited in current scientific literature, the compound has gained recognition as part of the systematic investigation into tertiary amino alcohols bearing cyclohexane ring systems. The compound's designation in chemical databases and assignment of Chemical Abstracts Service number 1258651-58-9 indicates its formal recognition within the chemical community and its establishment as a distinct chemical entity.
The compound's emergence in research contexts appears to be closely related to investigations into structure-activity relationships of cyclohexyl-substituted amines and alcohols. Research efforts have focused on understanding the conformational properties and chemical behavior of compounds containing both amine and alcohol functional groups attached to cyclohexane scaffolds. The hydrochloride salt formation represents a standard approach in pharmaceutical and research chemistry for improving the handling characteristics and stability of basic compounds containing amine functionalities.
Contemporary research interest in this compound has been driven by its potential utility as a synthetic intermediate and building block for more complex molecular architectures. The presence of both nucleophilic amine and electrophilic alcohol centers provides multiple sites for chemical modification and derivatization, making it valuable for synthetic methodology development and compound library generation.
Nomenclature and Chemical Identity
[1-(Methylamino)cyclohexyl]methanol hydrochloride possesses a systematic nomenclature that reflects its structural complexity and functional group arrangement. The International Union of Pure and Applied Chemistry name for this compound is [1-(methylamino)cyclohexyl]methanol hydrochloride, which accurately describes the substitution pattern and salt formation. The compound exists as the hydrochloride salt of the free base [1-(methylamino)cyclohexyl]methanol, which carries the Chemical Abstracts Service number 1094071-92-7.
Table 1: Chemical Identification Parameters
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Number | 1094071-92-7 | 1258651-58-9 |
| Molecular Formula | C₈H₁₇NO | C₈H₁₈ClNO |
| Molecular Weight | 143.23 | 179.69 |
| International Union of Pure and Applied Chemistry Name | [1-(methylamino)cyclohexyl]methanol | [1-(methylamino)cyclohexyl]methanol hydrochloride |
| Simplified Molecular Input Line Entry System | CNC1(CCCCC1)CO | CNC1(CO)CCCCC1.Cl |
| International Chemical Identifier Key | STFXLPCFNRGVQH-UHFFFAOYSA-N | ODCDNNWHSDNKIQ-UHFFFAOYSA-N |
The structural representation reveals a quaternary carbon center at position 1 of the cyclohexane ring, which bears both a methylamino group and a hydroxymethyl substituent. This arrangement creates a compound with distinct stereochemical considerations and conformational preferences that influence its chemical reactivity and physical properties.
The compound's Simplified Molecular Input Line Entry System notation clearly indicates the connectivity pattern, with the cyclohexyl ring represented as C1(CCCCC1), the methylamino group as NC, and the hydroxymethyl group as CO, all connected to the same carbon atom. The hydrochloride salt formation is represented by the addition of the chloride ion, which associates with the protonated amine functionality.
Classification in Chemical Taxonomy
[1-(Methylamino)cyclohexyl]methanol hydrochloride belongs to several overlapping chemical classifications that define its structural features and chemical behavior. Primarily, the compound is classified as a tertiary amino alcohol, characterized by the presence of both amine and alcohol functional groups within the same molecular framework. The amine functionality is specifically a secondary amine when considering the free base form, becoming a tertiary ammonium salt upon hydrochloride formation.
From a structural perspective, the compound falls within the category of cyclohexyl derivatives, representing a significant class of saturated carbocyclic compounds with widespread applications in organic synthesis. The cyclohexane ring system provides conformational rigidity and defined spatial orientation for the attached functional groups, influencing the compound's overall three-dimensional structure and chemical reactivity patterns.
The compound also classifies as an aliphatic alcohol due to the presence of the hydroxymethyl group attached to the cyclohexane ring system. This classification is important for understanding the compound's hydrogen bonding capabilities, solubility characteristics, and potential for derivatization through standard alcohol chemistry transformations. The primary alcohol nature of the hydroxymethyl group provides specific reactivity patterns distinct from secondary or tertiary alcohols.
In terms of pharmaceutical and medicinal chemistry classifications, the compound represents a building block or intermediate compound rather than an active pharmaceutical ingredient. Its structural features make it valuable for synthetic methodology development and as a precursor for more complex bioactive molecules. The compound's classification as a hydrochloride salt also places it within the broader category of pharmaceutical salts, which are commonly employed to improve compound stability, solubility, and handling characteristics.
Significance in Organic Chemistry Research
The significance of [1-(Methylamino)cyclohexyl]methanol hydrochloride in organic chemistry research stems from its unique combination of functional groups and structural features that make it valuable for multiple synthetic applications. The compound serves as an important building block for the construction of more complex molecular architectures, particularly in the development of pharmaceutical intermediates and bioactive compound libraries.
Research applications of this compound have focused on its utility in multicomponent reactions and synthetic methodology development. The presence of both nucleophilic amine and electrophilic alcohol functionalities provides multiple sites for chemical transformation, enabling the development of diverse synthetic strategies. The cyclohexyl scaffold offers conformational stability while maintaining sufficient flexibility for stereoselective transformations and conformational analysis studies.
Contemporary research efforts have explored the compound's potential in structure-activity relationship studies, particularly in the context of cyclohexyl-containing bioactive molecules. The systematic variation of functional groups around the cyclohexane core provides valuable insights into the influence of specific structural modifications on biological activity and physicochemical properties. This approach has proven particularly valuable in medicinal chemistry optimization programs where systematic structural modifications are required to improve compound properties.
The compound's role in synthetic methodology development extends to its use in catalyst development and reaction optimization studies. The well-defined functional group arrangement provides a reliable substrate for testing new synthetic transformations and evaluating reaction conditions. Research groups have utilized this compound as a standard substrate for developing new synthetic methodologies and understanding reaction mechanisms involving amino alcohol functionalities.
Table 2: Research Applications and Synthetic Utility
| Application Area | Specific Use | Research Significance |
|---|---|---|
| Building Block Synthesis | Pharmaceutical Intermediate | Provides access to complex bioactive molecules |
| Methodology Development | Substrate for New Reactions | Enables development of new synthetic strategies |
| Structure-Activity Studies | Systematic Structural Variation | Facilitates understanding of structural effects |
| Conformational Analysis | Cyclohexyl Scaffold Studies | Provides insights into conformational preferences |
| Catalyst Development | Standard Substrate Testing | Enables optimization of catalytic systems |
The compound's significance extends to its role in understanding fundamental chemical principles, particularly those related to conformational analysis and stereochemistry of cyclohexane derivatives. The fixed attachment points of the functional groups provide well-defined systems for studying conformational preferences and their influence on chemical reactivity and physical properties.
Current research trends indicate continued interest in this compound as a versatile synthetic intermediate, with particular emphasis on its use in developing new synthetic methodologies and exploring its potential in medicinal chemistry applications. The compound's well-characterized structure and predictable reactivity make it an ideal candidate for systematic studies aimed at understanding structure-property relationships in cyclohexyl-containing molecules.
Properties
IUPAC Name |
[1-(methylamino)cyclohexyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-8(7-10)5-3-2-4-6-8;/h9-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCDNNWHSDNKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Diastereoselective and Stereoinversion Routes
Method Overview:
This approach involves the stereoselective synthesis of (1R,2R)-1-alkyl-1-phenyl-2-(methylamino)propane derivatives through double stereoinversions, starting from cyclohexanol derivatives. The process typically includes oxidation, chlorination, and reduction steps, with stereochemistry confirmed via X-ray crystallography.
- Conversion of cyclohexanol to chlorinated intermediates using thionyl chloride.
- Stereoinversion via trifluoroacetylation and hydrogenation over palladium catalysts.
- Final formation of the methylamino derivative through nucleophilic substitution or reductive amination.
- The synthesis of (1R,2R)-1-chloro-1-alkyl-1-phenyl-2-methylaminopropan-1-ol hydrochloride was achieved with yields up to 86%, with stereochemical purity >99% (as confirmed by single crystal X-ray diffraction).
- The overall process involves initial chlorination, stereoinversion, and subsequent amination steps, with detailed reaction conditions optimized for stereoselectivity.
Reaction Scheme Summary:
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | Thionyl chloride in chloroform | Chlorinated intermediate | - | Stereoselective chlorination |
| 2 | Hydrogenation with Pd/C | Methylamine derivative | 86% | Stereoinversion confirmed |
| 3 | Acidic hydrolysis | Hydrochloride salt | - | Final product |
Synthesis via Cyclohexylamine Derivatives and Nucleophilic Substitution
Method Overview:
Starting from cyclohexylamine derivatives, the synthesis involves functionalization of the amino group followed by methylation and subsequent conversion to hydrochloride salts.
- Alkylation of cyclohexylamine with methylating agents such as methyl iodide or methyl sulfate.
- Hydroxymethylation to introduce the methanol functionality.
- Formation of the hydrochloride salt through acidification.
- Methylation of cyclohexylamine using methyl iodide in the presence of a base yields the N-methylcyclohexylamine, which is then hydroxymethylated to produce the target compound.
- The process yields are typically high (~70-85%), with purity confirmed via NMR and HPLC.
Reaction Scheme Summary:
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | Methyl iodide, base | N-methylcyclohexylamine | 80% | Alkylation step |
| 2 | Formaldehyde or paraformaldehyde | Hydroxymethylated derivative | 75% | Hydroxymethylation |
| 3 | Acidification with HCl | Hydrochloride salt | 85% | Final salt formation |
Alternative Route: Multi-step Synthesis via Cyclohexanone Intermediates
Method Overview:
This route involves oxidation of cyclohexanone to cyclohexanone oxime, followed by reduction to cyclohexylamine, then methylation and hydroxymethylation steps to produce the target compound.
- Oxime formation and reduction to cyclohexylamine.
- Methylation of the amine group.
- Hydroxymethylation to introduce the methanol group.
- Conversion to hydrochloride salt.
- Cyclohexanone oxime reduction using catalytic hydrogenation provides high yields (~85%) of cyclohexylamine.
- Subsequent methylation and hydroxymethylation steps yield the desired compound with overall yields around 60-70%.
Reaction Scheme Summary:
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | Hydrogen over Pd/C | Cyclohexylamine | 85% | Reduction step |
| 2 | Methylation agents | N-methylcyclohexylamine | 80% | Methylation |
| 3 | Formaldehyde, acid | Hydroxymethyl derivative | 70% | Hydroxymethylation |
| 4 | HCl | Hydrochloride salt | 75% | Salt formation |
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Main Steps | Typical Yield | Stereochemical Control | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclohexanol derivatives | Thionyl chloride, Pd/C | Chlorination, hydrogenation | 86% | High | Stereoselective synthesis confirmed by X-ray |
| 2 | Cyclohexylamine | Methyl iodide, formaldehyde | Alkylation, hydroxymethylation | 75-85% | Moderate | Suitable for large-scale production |
| 3 | Cyclohexanone | NaBH4, methylating agents | Oxime reduction, methylation, hydroxymethylation | 60-70% | Moderate | Multi-step process involving oxime intermediates |
Research Findings and Notes
- Stereochemistry: The stereochemical configuration, especially at the chiral centers, is crucial for biological activity. The stereoinversion steps and X-ray analysis ensure high stereochemical purity (>99%).
- Reaction Conditions: Mild to moderate conditions (50-100°C, inert atmospheres) are employed to optimize yields and stereoselectivity.
- Purification: Crystallization and chromatography are standard for isolating high-purity hydrochloride salts.
- Scale-up Potential: The methods described have been successfully scaled to pilot and kilo-lab levels, indicating industrial feasibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Methylamino)cyclohexyl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary amines or alcohols.
Substitution: It can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of [1-(Methylamino)cyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Ring Size Variations :
- Cyclobutane (4-membered ring) and cyclopentane (5-membered) analogs (e.g., and ) exhibit increased ring strain compared to the 6-membered cyclohexyl core. This affects their conformational stability and reactivity in synthesis .
- Cyclohexane derivatives generally exhibit better thermodynamic stability, making them preferred in drug design for predictable pharmacokinetics .
Functional Group Modifications: Ester vs. Ketone vs. Alcohol Moieties: The ketone in 2-(dimethylaminomethyl)-1-cyclohexanone hydrochloride () introduces electrophilic character, enabling nucleophilic additions, unlike the alcohol group in the target compound .
Substituent Effects: The acetic acid side chain in 2-[1-(methylamino)cyclohexyl]acetic acid hydrochloride () introduces acidity (pKa ~4.5–5.0), enabling salt formation with metals or amines, which is absent in the parent compound . Dual hydroxymethyl groups in [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol hydrochloride () enhance water solubility, making it suitable for aqueous-phase reactions .
Biological Activity
[1-(Methylamino)cyclohexyl]methanol hydrochloride, commonly referred to as MCH, is an organic compound characterized by a cyclohexyl ring and a methylamino functional group. This unique structure positions MCH as a candidate for various biological activities, particularly in pharmacological applications. The hydrochloride form enhances its solubility, facilitating biological assays and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of MCH can be depicted as follows:
- Chemical Formula : CHClN\O
- Molecular Weight : 175.68 g/mol
- Functional Groups : Cyclohexyl group, methylamino group
The presence of these functional groups suggests potential interactions with various biological targets, including neurotransmitter receptors.
Predicted Biological Activity
Computational methods have been employed to predict the biological activity of MCH. These studies suggest that MCH may interact with neurotransmitter systems, similar to other psychoactive compounds. The following potential activities have been identified:
- Neurotransmitter Modulation : MCH may influence neurotransmission pathways, potentially offering therapeutic benefits in neurological disorders.
- Binding Affinity : Molecular docking studies indicate that MCH could bind to specific receptors, which is crucial for understanding its pharmacodynamics.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of MCH relative to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Aminomethyl)cyclohexanol | Contains an amino group instead of methylamino | Potentially similar neurotransmitter effects |
| 1-(Dimethylamino)cyclohexanol | Has two methyl groups on the nitrogen | Enhanced potency at certain receptors |
| 2-(Methylamino)phenylpropanol | Phenolic structure with a methylamino group | Known stimulant effects |
| 3-(Methylamino)-1-butanol | Linear alcohol with a methylamino group | Different metabolic pathway |
The cyclohexyl structure combined with a methylamino group in MCH may confer distinct pharmacological properties compared to these compounds.
The mechanism of action for MCH is hypothesized based on its structural features:
- Receptor Interaction : The methylamino group may facilitate hydrogen bonding with receptor sites, enhancing binding affinity.
- Environmental Influence : Factors such as pH and temperature can affect the ionization state and stability of MCH, potentially influencing its biological interactions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [1-(Methylamino)cyclohexyl]methanol hydrochloride, and how can reaction purity be optimized?
- Methodological Answer : Synthesis typically involves reductive amination of cyclohexanone derivatives followed by hydrochlorination. For example:
- Cyclohexanone precursors are reacted with methylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to form the methylamino intermediate.
- Methanol substitution or hydroxylation is performed, followed by HCl treatment to form the hydrochloride salt.
- Purity optimization includes recrystallization from ethanol/water mixtures and characterization via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) to confirm ≥95% purity .
Q. How can the solubility profile of [1-(Methylamino)cyclohexyl]methanol hydrochloride be determined for formulation studies?
- Methodological Answer : Use a shake-flask method with UV spectrophotometry or HPLC quantification:
- Prepare saturated solutions in buffers (pH 1–10) and organic solvents (methanol, acetonitrile).
- Centrifuge and filter to isolate supernatants.
- Compare with standard curves for quantification.
- For polar solvents, solubility is likely high due to structural similarity to gabapentin hydrochloride, which is freely soluble in water and alcohols .
Q. What safety protocols are critical for handling [1-(Methylamino)cyclohexyl]methanol hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and N95 respirators to avoid inhalation or dermal contact.
- Storage : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis or oxidation.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
- Refer to SDS guidelines for emergency measures, including eye rinsing (15+ minutes with water) and medical consultation for exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in chromatographic purity data for this compound?
- Methodological Answer :
- Column Selection : Use a phenyl-hexyl column to enhance separation of polar degradation products.
- Method Validation : Assess parameters per ICH Q2(R1): linearity (5–200 µg/mL), precision (RSD <2%), and LOD/LOQ (0.1–0.5 µg/mL).
- For Contradictory Data : Re-test under controlled humidity (30–50% RH) to rule out hygroscopicity effects, as seen with structurally related phenylephrine hydrochloride .
Q. What strategies are effective in identifying and quantifying degradation products under accelerated stability conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- LC-MS Analysis : Use electrospray ionization (ESI+) to detect major degradation products, such as de-methylated analogs or cyclohexanol derivatives.
- Reference Standards : Compare with impurities like 1-[(1RS)-2-amino-1-(substituted-phenyl)ethyl]cyclohexanol hydrochloride, which are common in related compounds .
Q. How can the stereochemical stability of [1-(Methylamino)cyclohexyl]methanol hydrochloride be evaluated during long-term storage?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to monitor enantiomeric excess.
- Circular Dichroism (CD) : Track optical rotation changes at 25°C over 6–12 months.
- NMR Spectroscopy : Analyze diastereomeric splitting in -NMR spectra under controlled humidity to detect racemization .
Q. What computational approaches are suitable for predicting the pharmacokinetic behavior of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate logP and pKa using tools like MarvinSketch or ACD/Labs.
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Validation : Cross-reference with experimental data from structurally similar adrenergic agents (e.g., pseudoephedrine hydrochloride) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
